Methyl 5-(2,5-dimethylphenyl)pentanoate
Description
Methyl 5-(2,5-dimethylphenyl)pentanoate is an ester derivative featuring a pentanoate backbone linked to a 2,5-dimethylphenyl group. The compound’s methyl ester group and substituted aromatic ring suggest applications in organic synthesis, pharmaceuticals, or materials science.
Properties
CAS No. |
60438-87-1 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
methyl 5-(2,5-dimethylphenyl)pentanoate |
InChI |
InChI=1S/C14H20O2/c1-11-8-9-12(2)13(10-11)6-4-5-7-14(15)16-3/h8-10H,4-7H2,1-3H3 |
InChI Key |
FTXVFYWTYCAUFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2,5-dimethylphenyl)pentanoate typically involves esterification reactions. One common method is the reaction of 5-(2,5-dimethylphenyl)pentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of solid acid catalysts in these reactors can also reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2,5-dimethylphenyl)pentanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Major Products
Oxidation: 5-(2,5-dimethylphenyl)pentanoic acid.
Reduction: 5-(2,5-dimethylphenyl)pentanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 5-(2,5-dimethylphenyl)pentanoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Methyl 5-(2,5-dimethylphenyl)pentanoate largely depends on its interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further participate in metabolic pathways .
Comparison with Similar Compounds
Comparative Data Table
*Calculated data due to lack of direct experimental evidence.
Research Findings and Implications
- Substituent Effects :
- Positional Isomerism : 2,5-dimethyl substituents (target compound) vs. 3,5-dimethoxy () significantly alter electronic properties and steric hindrance, impacting reactivity and binding affinities .
- Ester Group : Methyl esters generally exhibit higher volatility than ethyl analogs, influencing purification and application in gas-phase reactions.
- Synthetic Challenges : Fluorinated and sulfur-containing derivatives (–10) require specialized reagents, whereas aromatic esters (–7) are more straightforward to synthesize .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
